3,5-Dihydroxy-2-naphthoic acid

描述

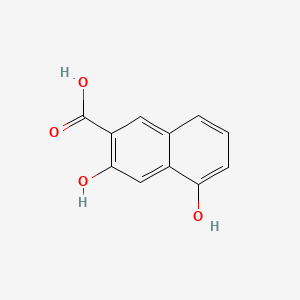

Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELLAPKUWRTITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237470 | |

| Record name | 3,5-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-35-0 | |

| Record name | 3,5-Dihydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dihydroxy-2-naphthoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB7DWP5NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3,5-Dihydroxy-2-naphthoic Acid: A Technical Guide

Introduction

3,5-Dihydroxy-2-naphthoic acid is a polycyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring both hydroxyl and carboxyl functional groups, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound, its underlying reaction mechanism, a detailed experimental protocol, and representative quantitative data. Due to the limited availability of direct synthetic procedures in the published literature for this specific isomer, this guide proposes a plausible route based on the well-established Kolbe-Schmitt reaction, a cornerstone in the synthesis of aromatic hydroxy acids.

Proposed Synthesis Pathway

The most logical and chemically sound approach to the synthesis of this compound is through the carboxylation of a suitable dihydroxynaphthalene precursor. Based on the substitution pattern of the target molecule, 2,7-dihydroxynaphthalene is the most appropriate starting material. The introduction of the carboxylic acid group at the 2-position can be achieved via the Kolbe-Schmitt reaction. This reaction involves the treatment of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under elevated temperature and pressure.

The regioselectivity of the Kolbe-Schmitt reaction on the naphthalene (B1677914) ring is highly sensitive to the reaction conditions, including the choice of the alkali metal cation, temperature, and pressure.[1] To favor carboxylation at the desired C-2 position, which is ortho to a hydroxyl group, specific conditions must be carefully selected.

References

3,5-Dihydroxy-2-naphthoic acid CAS number 89-35-0 properties

An In-depth Technical Guide to 3,5-Dihydroxy-2-naphthoic Acid (CAS 89-35-0)

Introduction

This compound (CAS number 89-35-0), also known as 3,5-dihydroxynaphthalene-2-carboxylic acid, is a polycyclic aromatic organic compound. Its structure, featuring a naphthalene (B1677914) core substituted with two hydroxyl groups and a carboxylic acid group, makes it a valuable molecule in various scientific domains. This document provides a comprehensive overview of its physicochemical properties, biological activities, relevant experimental protocols, and safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Identifiers

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Quantitative Physicochemical Data

| Property | Value | Citations |

| Molecular Formula | C₁₁H₈O₄ | [1][2][3] |

| Molecular Weight | 204.18 g/mol | [1][2] |

| Melting Point | 275 - 280 °C | [1][4] |

| Boiling Point | 442.2 °C at 760 mmHg | [1][5] |

| Flash Point | 235.3 °C | [1][5] |

| pKa (Predicted) | 2.95 ± 0.30 | [6] |

| Solubility | Soluble in DMSO; slightly soluble in Methanol. | [6][7] |

| Exact Mass | 204.0423 u | [7] |

Compound Identifiers

| Identifier | Value | Citations |

| CAS Number | 89-35-0 | [1] |

| EC Number | 201-900-8 | [1] |

| PubChem CID | 66637 | [8] |

| MDL Number | MFCD00003982 | |

| Beilstein/REAXYS | 3287771 | |

| InChI Key | YELLAPKUWRTITI-UHFFFAOYSA-N | [9] |

| SMILES | OC(=O)c1cc2cccc(O)c2cc1O |

Biological and Pharmacological Activities

This compound has been identified as a modulator of several biological targets, making it a compound of interest in pharmacology and drug discovery.

-

NMDA Receptor Inhibitor : It functions as a negative or positive allosteric modulator of NMDA receptors, which are crucial for regulating functions within the central nervous system.[4][7]

-

Antibabesial Drug Lead Compound : A molecular docking study identified this compound as a novel lead compound for designing drugs against Babesia, a malaria-like parasite.[7] Enzyme activity inhibition experiments demonstrated that it inhibits the parasite's lactate (B86563) dehydrogenase (LDH) with 5,000-fold selectivity over human LDH.[7]

-

Protein Tyrosine Phosphatase Inhibitor : The molecule is also recognized as a protein tyrosine phosphatase inhibitor, an activity attributed to the benzofuran-like moiety in its substructure.[4]

-

Biocatalysis Substrate : It is used in the biocatalytic synthesis of other dihydroxynaphthoic acids.[7] For example, recombinant E. coli strains expressing Cytochrome P450 CYP199A2 can efficiently catalyze the regioselective oxidation of related hydroxy-2-naphthoic acids.[7]

-

Antibacterial Properties : The compound has been shown to inhibit the growth of bacteria, including gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa.[10]

Experimental Protocols & Methodologies

Detailed methodologies are essential for the replication and advancement of scientific research. Below are protocols derived from documented applications of this compound.

Protocol 1: Analysis by Reverse Phase HPLC

This method is suitable for the analysis and separation of this compound.[11]

-

Column Selection : Use a reverse-phase C18 HPLC column. For faster UPLC applications, columns with 3 µm particles are available.[11]

-

Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, acidified with phosphoric acid.[11] For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[11]

-

Sample Preparation : Dissolve the this compound standard or sample in a suitable solvent, such as DMSO or the mobile phase.[7]

-

HPLC System Configuration :

-

Set an appropriate flow rate for the column dimensions.

-

Use a UV detector set to a wavelength suitable for detecting the naphthalene chromophore.

-

-

Injection and Data Acquisition : Inject the sample onto the column and record the chromatogram.

-

Analysis : The compound is separated based on its retention time. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[11]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 89-35-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 89-35-0 [chemicalbook.com]

- 7. Buy this compound | 89-35-0 | >98% [smolecule.com]

- 8. This compound | C11H8O4 | CID 66637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(89-35-0) MS [m.chemicalbook.com]

- 10. This compound | 89-35-0 | FD76223 [biosynth.com]

- 11. This compound | SIELC Technologies [sielc.com]

3,5-Dihydroxy-2-naphthoic acid mechanism of action as an enzyme inhibitor

Abstract

This technical guide provides an in-depth overview of the mechanism of action of 3,5-dihydroxy-2-naphthoic acid (DHNA) as an enzyme inhibitor. The primary focus is on its role as a selective inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), a key enzyme in the parasite's metabolism.[1][2][3][4][5] Additionally, this guide explores the compound's activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), inducing the expression of downstream genes.[6] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

This compound has been identified as a potent and selective inhibitor of lactate dehydrogenase from the parasite Babesia microti (BmLDH).[1][2] This parasite is a primary cause of human babesiosis, and BmLDH is considered a crucial drug target due to the parasite's reliance on anaerobic metabolism.[1][2][3][5] DHNA was identified through molecular docking studies as a structural analog of gossypol, a known LDH inhibitor.[1][4] The inhibitory action of DHNA demonstrates significant selectivity for the parasitic enzyme over human LDH, suggesting a favorable therapeutic window.[1][2]

Quantitative Inhibitory Data

The inhibitory activity and binding kinetics of this compound against BmLDH have been characterized using enzyme activity assays and surface plasmon resonance (SPR). The key quantitative metrics are summarized in the table below.

| Parameter | Target | Value | Method |

| IC50 | Recombinant BmLDH | 30.19 ± 8.49 µM | Enzyme Inhibition Assay |

| IC50 | B. microti (in vitro growth) | 85.65 ± 7.23 µM | In vitro culture |

| KD | Recombinant BmLDH | 3.766 x 10-5 M | Surface Plasmon Resonance (SPR) |

| Selectivity | BmLDH vs. Human LDH | ~5,000-fold | Enzyme Inhibition Assay |

| Selectivity Index (SI) | B. microti vs. Vero cells | 22.1 | In vitro cytotoxicity assay |

Table 1: Summary of quantitative data for the inhibitory action of this compound.[1][2][3][4]

Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BmLDH.

-

Materials:

-

Recombinant BmLDH, purified.

-

This compound (DHNA), dissolved in DMSO to create a stock solution (e.g., 100 mM).

-

Reaction buffer (specific composition should be optimized, but typically contains a buffering agent like Tris-HCl at a physiological pH).

-

Substrates for the coupled reaction (e.g., lactate and NAD+).

-

A coupling enzyme and its substrate to produce a colorimetric or fluorescent signal.

-

96-well microtiter plates.

-

Spectrophotometer capable of reading absorbance at the desired wavelength (e.g., 450 nm).[1][3][4]

-

-

Procedure:

-

Prepare serial dilutions of DHNA in the reaction buffer. A typical concentration range would be from 0 µM to 500 µM.[1][3][4]

-

In a 96-well plate, add a constant amount of recombinant BmLDH to each well.

-

Add the different concentrations of DHNA to the respective wells. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding the substrates.

-

Measure the absorbance at specified time intervals (e.g., initial and after 5 minutes) at the appropriate wavelength (e.g., 450 nm).[1][3][4]

-

Calculate the percentage of inhibition for each DHNA concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

SPR is utilized to measure the binding affinity (KD) and kinetic parameters (association and dissociation rates) between DHNA and BmLDH.

-

Materials:

-

Procedure:

-

Immobilize the recombinant BmLDH onto the sensor chip.

-

Flow the running buffer over the chip surface to establish a stable baseline.

-

Inject the different concentrations of DHNA over the sensor surface for a defined period to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

After each cycle, regenerate the sensor chip surface.

-

The resulting sensorgrams are analyzed using the instrument's software to calculate the association constant (ka), dissociation constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the inhibitory effect of this compound on BmLDH.

Caption: Workflow for BmLDH Inhibition Analysis.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Beyond its role as an enzyme inhibitor, this compound has been shown to act as an agonist for the Aryl Hydrocarbon Receptor (AhR).[6] The AhR is a ligand-activated transcription factor involved in regulating genes that encode for drug-metabolizing enzymes, such as cytochrome P450 family members CYP1A1 and CYP1B1.[6]

Upon binding of DHNA to the cytosolic AhR, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes. This binding initiates the transcription of these genes. Studies have shown that DHNA induces the expression of CYP1A1 and CYP1B1 mRNA in both mouse and human colon cells.[6]

Visualizing the AhR Signaling Pathway

The diagram below outlines the signaling cascade initiated by this compound through the Aryl Hydrocarbon Receptor.

Caption: DHNA-mediated AhR Signaling Pathway.

Other Potential Enzyme Targets

Some literature suggests that this compound may also act as an inhibitor of NMDA receptors and protein tyrosine phosphatases.[7] However, at the time of this guide's publication, detailed quantitative data and specific experimental protocols for these potential activities are not well-documented in peer-reviewed literature. Further research is required to validate and characterize these potential mechanisms of action.

Conclusion

This compound is a well-characterized inhibitor of Babesia microti lactate dehydrogenase, demonstrating high selectivity over the human isoform. This makes it a promising lead compound for the development of new anti-parasitic drugs.[1][2][5] Its mechanism of action is further complicated by its ability to activate the Aryl Hydrocarbon Receptor signaling pathway.[6] This dual activity should be taken into account in any drug development program. Future research should aim to further elucidate its mode of inhibition on BmLDH and explore its potential effects on other enzyme systems.

References

- 1. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 89-35-0 [chemicalbook.com]

3,5-Dihydroxy-2-naphthoic Acid: A Promising Lead Compound in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has emerged as a significant lead compound in the field of drug discovery. Its versatile structure allows it to interact with various biological targets, demonstrating a range of activities that position it as a candidate for therapeutic development against parasitic diseases and potentially other conditions. This technical guide provides a comprehensive overview of the current knowledge on DHNA, focusing on its quantitative biological data, detailed experimental protocols for its evaluation, and visualization of its known mechanisms and experimental workflows.

Biological Activities and Therapeutic Potential

The primary and most well-documented therapeutic potential of this compound lies in its activity as an inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH). Babesia microti is an apicomplexan parasite responsible for human babesiosis, an emerging and potentially life-threatening infectious disease. The parasite heavily relies on anaerobic glycolysis for its energy supply, making its lactate dehydrogenase a crucial enzyme for survival and a prime target for drug development.[1][2][3] DHNA has been identified as a highly selective inhibitor of BmLDH over the human LDH isoform, highlighting its potential as a specific anti-babesial drug lead.[1][2]

Beyond its anti-parasitic activity, DHNA has been reported to exhibit other biological effects, including:

-

NMDA Receptor Inhibition: It is described as a negative or positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are central to central nervous system functions.[4]

-

Protein Tyrosine Phosphatase Inhibition: The benzofuran-like moiety within its structure suggests potential as a protein tyrosine phosphatase inhibitor.[4]

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Studies have shown that DHNA can act as an agonist or antagonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism and immune responses.[3][5]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound from published studies.

| Target | Parameter | Value | Selectivity | Reference |

| Babesia microti Lactate Dehydrogenase (rBmLDH) | IC₅₀ | Modest Inhibitory Activity | ~5,000-fold over human LDH | [1][2] |

| Babesia microti (in vitro growth) | IC₅₀ | 85.65 ± 7.23 μM | - | [1][6] |

| Vero Cells (cytotoxicity) | IC₅₀ | > 1.89 mM | Selectivity Index (SI) = 22.1 | [1][2] |

Table 1: Inhibitory and Cytotoxic Activity of this compound.

| Target | Parameter | Value | Reference |

| Babesia microti Lactate Dehydrogenase (BmLDH) | K_D | 3.766 x 10⁻⁵ M | [1][2][6] |

Table 2: Binding Affinity of this compound.

Signaling Pathways and Mechanisms of Action

Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

The primary mechanism of action for the anti-babesial activity of DHNA is the inhibition of BmLDH. This enzyme is critical for the parasite's energy metabolism. By inhibiting BmLDH, DHNA disrupts the regeneration of NAD+ from NADH, which is essential for maintaining the glycolytic flux and ATP production. This ultimately leads to the parasite's death.[3]

Caption: Metabolic pathway of BmLDH and the inhibitory action of DHNA.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DHNA has been shown to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1).[1][2]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of this compound.

Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of LDH.

-

Principle: The assay measures the change in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate by LDH.

-

Reagents and Materials:

-

Recombinant BmLDH and human LDH

-

NADH

-

Sodium pyruvate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of DHNA in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADH solution, and the DHNA dilutions.

-

Add the LDH enzyme solution to each well to initiate the reaction.

-

Immediately add the sodium pyruvate solution to start the enzymatic reaction.

-

Measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the percentage of inhibition for each DHNA concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DHNA concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics between DHNA and its target protein.

-

Principle: SPR detects changes in the refractive index on the surface of a sensor chip as the analyte (DHNA) binds to the immobilized ligand (BmLDH).

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant BmLDH

-

This compound

-

Amine coupling kit (EDC, NHS)

-

-

Procedure:

-

Immobilize the recombinant BmLDH onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of DHNA in the running buffer.

-

Inject the different concentrations of DHNA over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU).

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D).

-

In Vitro Growth Inhibition Assay of Babesia microti

This assay assesses the ability of DHNA to inhibit the growth of the parasite in an in vitro culture system.

-

Principle: The parasite's growth is monitored by measuring parasitemia (the percentage of infected red blood cells) in culture over time in the presence of the test compound.

-

Reagents and Materials:

-

Babesia microti-infected red blood cells

-

Uninfected red blood cells

-

Culture medium (e.g., M199) supplemented with serum

-

This compound

-

96-well culture plate

-

Incubator (37°C, 5% CO₂)

-

Giemsa stain

-

Microscope

-

-

Procedure:

-

Synchronize the B. microti culture if necessary.

-

Prepare a red blood cell suspension with a defined initial parasitemia.

-

Add the cell suspension to a 96-well plate.

-

Add serial dilutions of DHNA to the wells. Include a no-drug control and a positive control (e.g., atovaquone/azithromycin).

-

Incubate the plate for a defined period (e.g., 72-96 hours).

-

Prepare thin blood smears from each well, fix with methanol, and stain with Giemsa.

-

Determine the parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

-

Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value.

-

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of DHNA against a mammalian cell line (e.g., Vero cells) to determine its selectivity.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Vero cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well culture plate

-

Microplate reader

-

-

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of DHNA to the wells and incubate for a period corresponding to the parasite growth inhibition assay (e.g., 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

-

Experimental and Drug Discovery Workflow

The evaluation of a lead compound like this compound follows a structured workflow from initial screening to lead optimization.

Caption: General workflow for lead compound evaluation and optimization.

Conclusion

This compound stands out as a compelling lead compound, particularly for the development of novel anti-babesial therapeutics. Its high selectivity for the parasite's lactate dehydrogenase over the human counterpart is a significant advantage, promising a favorable safety profile. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and optimize DHNA and its derivatives. Future work should focus on structure-activity relationship studies to enhance potency and pharmacokinetic properties, ultimately advancing this promising lead towards a clinically viable drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Dehydrogenase as a Potential Therapeutic Drug Target to Control Babesia bigemina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocol for HPLC Analysis of 3,5-Dihydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-2-naphthoic acid is a naphthalene (B1677914) derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and suitable for the analysis of the compound in bulk form and in various sample matrices.

Principle of the Method

The analytical method is based on reverse-phase chromatography, where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase ensures the protonation of the carboxylic acid group, leading to improved peak shape and retention.[1] Detection is performed by monitoring the UV absorbance of the naphthalene ring system.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Reagents: Phosphoric acid or formic acid (for mass spectrometry compatibility).

-

Reference Standard: this compound of known purity.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 1: Recommended Chromatographic Conditions

A gradient elution is often preferred to ensure the elution of any potential impurities with different polarities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 2: Illustrative Gradient Elution Program

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated linear range using the diluent.

-

Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Sample Preparation from Biological Matrices

For the analysis of this compound in biological matrices such as plasma or tissue homogenates, a sample preparation step is necessary to remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile or methanol, typically in a 3:1 ratio to the sample volume) to the biological sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the HPLC system.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent depends on the polarity of the analyte. After extraction, the organic layer is evaporated and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. A suitable SPE cartridge (e.g., a C18 sorbent) is conditioned, the sample is loaded, and interfering substances are washed away. The analyte is then eluted with an appropriate solvent, which is subsequently evaporated and the residue reconstituted.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below. The provided data is illustrative and must be determined experimentally.

| Validation Parameter | Acceptance Criteria | Illustrative Results |

| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed. | No interference from placebo and degradation products was observed. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the range of 1-100 µg/mL with r² = 0.9995 |

| Range | The range for which the method is linear, accurate, and precise. | 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD = 0.8%, Interday RSD = 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in flow rate and column temperature. |

Table 3: Summary of Method Validation Parameters and Illustrative Data

Data Presentation

The quantitative results from the analysis should be summarized in a clear and structured format.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |

| Standard 2 (50 µg/mL) | 12.5 | 755,000 | 50.3 |

| Sample 1 | 12.6 | 452,000 | 30.1 |

| Sample 2 | 12.5 | 461,000 | 30.7 |

Table 4: Example of a Quantitative Data Summary

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Not Applicable)

The analysis of a chemical compound by HPLC does not involve a biological signaling pathway. Therefore, a diagram for a signaling pathway is not applicable in this context.

References

Application Notes and Protocols for 3,5-Dihydroxy-2-naphthoic Acid

Introduction

3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has garnered significant interest in drug development research.[1][2][3] While initially investigated as a structural analog of gossypol (B191359), DHNA has emerged as a noteworthy molecule due to its selective inhibitory activity against specific enzymes, positioning it as a valuable lead compound for the design of novel therapeutics.[2][3][4][5] Notably, its potent and selective inhibition of lactate (B86563) dehydrogenase (LDH) from the parasite Babesia microti highlights its potential in the development of anti-parasitic drugs.[2][3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the biological activities of DHNA.

Application 1: Selective Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

DHNA has been identified as a potent inhibitor of Babesia microti lactate dehydrogenase (BmLDH), an essential enzyme in the parasite's anaerobic metabolism.[2][3][4] The dependence of B. microti on glycolysis for ATP production makes BmLDH a critical drug target.[2][4] DHNA exhibits remarkable selectivity for BmLDH over human LDH, a crucial characteristic for minimizing off-target effects in potential therapeutic applications.[2][3][4]

Application 2: Evaluation of In Vitro Anti-parasitic Activity and Cytotoxicity

In addition to its enzymatic inhibition, DHNA has demonstrated the ability to inhibit the in vitro growth of B. microti.[2][3] To assess its therapeutic potential, it is essential to evaluate its cytotoxicity against mammalian cell lines to determine its selectivity index (SI). The SI provides a measure of the compound's safety margin, comparing its cytotoxic concentration to its effective inhibitory concentration against the parasite.[2][3]

Data Presentation

Table 1: Inhibitory Activity of DHNA against Lactate Dehydrogenase

| Enzyme Target | IC50 (μM) | Selectivity over Human LDH | Reference |

| Recombinant B. microti LDH (rBmLDH) | ~60 (for 100% inhibition) | ~5,000-fold | [2] |

Table 2: In Vitro Activity and Cytotoxicity of DHNA

| Parameter | Cell Line | IC50 (μM) | Selectivity Index (SI) | Reference |

| In vitro growth inhibition | B. microti | 85.65 | 22.1 | [2][3] |

| Cytotoxicity | Vero cells | Not explicitly stated, but SI is calculated | 22.1 | [2][3] |

Table 3: Binding Kinetics of DHNA with BmLDH (Surface Plasmon Resonance)

| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference |

| DHNA | BmLDH | Slower than DBHCA | Slower than DBHCA | 3.766 x 10⁻⁵ | [2][3][4][5] |

*Qualitative comparison with 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA) from the study.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Recombinant B. microti Lactate Dehydrogenase (rBmLDH) Activity

This protocol details the procedure to determine the inhibitory effect of DHNA on the enzymatic activity of rBmLDH.

Materials:

-

Recombinant BmLDH

-

This compound (DHNA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lactate

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Reaction buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation of Reagents:

-

Enzyme Inhibition Assay:

-

Set up the reaction in a 96-well microplate with a final volume of 100 µL per well.[2]

-

Add the reaction buffer, rBmLDH, and the desired concentration of DHNA or DMSO (for control) to each well.

-

Initiate the reaction by adding lactate and NAD+.

-

The enzymatic activity is monitored by measuring the increase in absorbance at 450 nm at 37°C, which corresponds to the reduction of NAD+ to NADH.[2][3]

-

Measure the initial absorbance (T_initial) and the final absorbance after a set time (e.g., 5 minutes, T_final).[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DHNA concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the DHNA concentration to determine the half-maximal inhibitory concentration (IC50) value.

-

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of DHNA against a mammalian cell line (e.g., Vero cells) using a colorimetric MTT assay.

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

Complete cell culture medium

-

This compound (DHNA)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of DHNA in complete cell culture medium. A DMSO control should also be prepared.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of DHNA or the DMSO control.

-

Incubate the plate for a specified period (e.g., 72 hours).[2]

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours in a humidified incubator to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each DHNA concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the DHNA concentration to determine the half-maximal cytotoxic concentration (CC50).

-

Protocol 3: Analysis of DHNA and BmLDH Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol outlines the steps for characterizing the binding interaction between DHNA and BmLDH.

Materials:

-

SPR instrument and sensor chips

-

Immobilization buffer

-

Running buffer

-

Recombinant BmLDH (ligand)

-

DHNA (analyte) at various concentrations (e.g., 15.625 to 500 µM)[2]

-

Regeneration solution (if necessary)

Procedure:

-

Ligand Immobilization:

-

Immobilize rBmLDH onto the surface of a sensor chip according to the instrument manufacturer's instructions.

-

-

Analyte Injection:

-

Inject a series of DHNA concentrations over the immobilized BmLDH surface.[2] Use a reference flow cell without immobilized BmLDH to subtract non-specific binding.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Collection:

-

Record the sensorgrams for each DHNA concentration.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol 4: In silico Molecular Docking of DHNA with BmLDH

This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of DHNA within the active site of BmLDH.

Software:

-

Molecular modeling software (e.g., Discovery Studio)

-

Protein and ligand preparation tools

-

Docking program (e.g., CDOCKER)

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the crystal structure of BmLDH from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the active site.

-

Obtain the 3D structure of DHNA and prepare it for docking (e.g., energy minimization).

-

-

Molecular Docking:

-

Perform docking of DHNA into the defined active site of BmLDH using a suitable docking algorithm.

-

Generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between DHNA and the amino acid residues of BmLDH.

-

References

- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Kinetic Characterization of Babesia microti Gray Strain Lactate Dehydrogenase as a Potential Drug Target | Drug Target Insights [journals.aboutscience.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. path.ox.ac.uk [path.ox.ac.uk]

3,5-Dihydroxy-2-naphthoic Acid: A Subtype-Selective Modulator of NMDA Receptor Activity

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] However, their over-activation can lead to excitotoxicity, a key factor in various neurological disorders. Consequently, developing modulators of NMDA receptor activity is a significant area of therapeutic research. This document details the activity of 3,5-Dihydroxy-2-naphthoic acid, a derivative of 2-naphthoic acid, as a modulator of NMDA receptor function. As an allosteric modulator, it offers a mechanism for subtype-selective targeting of NMDA receptors, which are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[2]

This compound: Negative and Positive Allosteric Modulator

Research has identified this compound (also referred to as UBP551) as a compound with a dual modulatory role on NMDA receptors, acting as both a negative and a positive allosteric modulator depending on the GluN2 subunit present in the receptor complex. This subtype-selectivity is a key characteristic of its function.

Quantitative Data Summary

The modulatory effects of this compound on various NMDA receptor subtypes have been quantified using two-electrode voltage clamp electrophysiology in Xenopus oocytes. The compound exhibits inhibitory activity on GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptors, while potentiating the activity of GluN1/GluN2D receptors.

| NMDA Receptor Subtype | Modulatory Effect | IC50 (μM) | Maximal Inhibition (%) | Hill Coefficient | Notes |

| GluN1/GluN2A | Negative (Inhibition) | 9.7 ± 0.2 | 91 ± 1.3 | 1.4 ± 0.1 | Data for UBP551[3] |

| GluN1/GluN2B | Negative (Inhibition) | 9.4 ± 0.6 | 83.9 ± 7.1 | 1.8 ± 0.2 | Data for UBP551[3] |

| GluN1/GluN2C | Negative (Inhibition) | 15 ± 6 | 85.0 ± 2.3 | 1.2 ± 0.3 | Data for UBP551[3] |

| GluN1/GluN2D | Positive (Potentiation) | - | - | - | Maximal potentiation observed at 30 μM[3] |

Signaling Pathways and Experimental Workflow

NMDA Receptor Allosteric Modulation

This compound acts as an allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist (glutamate and glycine) binding sites.[3] This binding event induces a conformational change in the receptor, which in turn either decreases (inhibition) or increases (potentiation) the ion flow through the channel in response to agonist binding.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of 3,5-Dihydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-2-naphthoic acid is a phenolic compound with a naphthalene (B1677914) backbone, a structure that is investigated for various pharmacological activities, including potential cytotoxic effects against cancer cell lines. Understanding the cytotoxic profile of this compound is a critical step in preclinical drug development and biomedical research. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for evaluating cell viability.[1][2] Additionally, a hypothetical signaling pathway for its cytotoxic action is presented based on the known mechanisms of similar phenolic compounds.

Data Presentation

The quantitative results from the cytotoxicity assays can be effectively summarized in the following tables.

Table 1: Cell Viability after Treatment with this compound

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |

| 10 | 1.132 | 0.075 | 90.27% |

| 25 | 0.987 | 0.063 | 78.71% |

| 50 | 0.621 | 0.041 | 49.52% |

| 100 | 0.315 | 0.028 | 25.12% |

| 200 | 0.158 | 0.019 | 12.60% |

Table 2: IC50 Values of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Time Point (hours) |

| MCF-7 | 48.7 | 48 |

| A549 | 62.1 | 48 |

| HeLa | 55.4 | 48 |

| Vero | >200 | 72 |

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxicity of this compound by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the selected cells in a T-75 flask to about 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action for similar phenolic and naphthoic acid compounds, this compound may induce apoptosis through both the intrinsic and extrinsic pathways.[3][4][5]

Caption: Hypothetical apoptotic signaling pathway.

References

- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of 3,5-Dihydroxy-2-naphthoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of 3,5-dihydroxy-2-naphthoic acid (DHNA) and its derivatives. This document includes detailed experimental protocols and data interpretation to facilitate further research and development in this area.

Introduction

This compound is a polycyclic aromatic compound that has emerged as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have shown potential in targeting various biological pathways, demonstrating activities ranging from enzyme inhibition to receptor modulation. This document focuses on the synthesis of DHNA and its application as a lactate (B86563) dehydrogenase inhibitor for anti-parasitic drug development and as a modulator of the aryl hydrocarbon receptor (AhR) signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion. In this case, the starting material would be a dihydroxynaphthalene.

Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction. Optimization of reaction conditions such as temperature, pressure, and reaction time may be necessary to achieve higher yields.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Carbon dioxide (CO₂) gas, high pressure

-

Glycerol (or other high-boiling solvent)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Parr reactor or similar high-pressure vessel

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Formation of the Potassium Naphthoxide Salt:

-

In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene in a minimal amount of a suitable high-boiling solvent like glycerol.

-

Add a stoichiometric equivalent of potassium hydroxide to the solution.

-

Heat the mixture under vacuum to remove water and form the anhydrous potassium salt of 1,5-dihydroxynaphthalene. The reaction mixture should become a solid or a thick slurry.

-

-

Carboxylation Reaction:

-

Transfer the dried potassium naphthoxide salt to a Parr reactor.

-

Seal the reactor and pressurize it with carbon dioxide to a pressure of 100-150 atm.

-

Heat the reactor to 120-150°C with constant stirring.

-

Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.

-

Transfer the solid reaction mixture to a beaker and dissolve it in hot water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure.

-

Mass spectrometry: To confirm the molecular weight.

-

Melting point analysis: To assess purity.

-

High-performance liquid chromatography (HPLC): To determine the percentage purity.

-

-

Application 1: Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

Babesia microti is a parasite responsible for human babesiosis. The parasite relies on anaerobic metabolism for energy, making its lactate dehydrogenase (LDH) a potential drug target. DHNA has been identified as a selective inhibitor of BmLDH.[1][2][3][4]

Quantitative Data: Inhibition of BmLDH and in vitro Growth of B. microti

| Compound | Target | IC₅₀ (µM) | K D (M) | Selectivity Index (SI) | Reference |

| This compound (DHNA) | BmLDH | 30.19 ± 8.49 | 3.766 x 10⁻⁵ | 22.1 | [1][2] |

| DHNA | B. microti (in vitro growth) | 85.65 ± 7.23 | - | - | [2][3] |

The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in Vero cells to the inhibitory concentration (IC₅₀) against B. microti. A higher SI indicates greater selectivity for the parasite.

Experimental Protocol: BmLDH Enzyme Inhibition Assay

This protocol is adapted from the methodology described by Yu et al. (2020).[1]

Materials:

-

Recombinant BmLDH enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

NADH

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DHNA in DMSO.

-

Prepare working solutions of pyruvate and NADH in the assay buffer.

-

Prepare a solution of recombinant BmLDH in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A solution of DHNA at various concentrations (or DMSO for the control).

-

BmLDH enzyme solution.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of pyruvate and NADH to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader. The rate of NADH oxidation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each DHNA concentration.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the DHNA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Experimental Workflow: BmLDH Inhibition Assay

Caption: Workflow for the BmLDH enzyme inhibition assay.

Application 2: Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as CYP1A1 and CYP1B1. DHNA has been shown to act as a weak agonist of the AhR.[5]

Quantitative Data: AhR-Mediated Gene Induction by DHNA

| Cell Line | Gene | Treatment | Fold Induction | Reference |

| Young Adult Mouse Colonic (YAMC) cells | Cyp1a1 | 50 µM DHNA | ~15-fold | [5] |

| Human Caco2 colon cancer cells | CYP1A1 | 50 µM DHNA | ~20-fold | [6] |

Experimental Protocol: Gene Expression Analysis by Real-Time PCR

This protocol is based on the methodology described by Jin et al. (2018).[5]

Materials:

-

YAMC or Caco2 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR master mix

-

Primers for CYP1A1/Cyp1a1 and a housekeeping gene (e.g., GAPDH/Gapdh)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture YAMC or Caco2 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with various concentrations of DHNA, TCDD (positive control), or DMSO (vehicle control) for 18-24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Set up the real-time PCR reactions using a suitable master mix, the synthesized cDNA, and specific primers for the target gene (CYP1A1/Cyp1a1) and a housekeeping gene.

-

Perform the real-time PCR using a thermal cycler with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Signaling Pathway: AhR-Mediated Gene Expression

Caption: AhR signaling pathway activated by DHNA.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to explore the therapeutic potential of these molecules further. The data presented herein highlights the potential of DHNA in the development of novel anti-parasitic agents and as a tool to study the modulation of the aryl hydrocarbon receptor signaling pathway. Further derivatization of the DHNA scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes: 3,5-Dihydroxy-2-naphthoic Acid and Naphthalene Derivatives as Potential Fluorescent Probes for Biological Imaging

Disclaimer: Extensive literature searches did not yield specific examples of 3,5-Dihydroxy-2-naphthoic acid being used as a fluorescent probe for biological imaging. The following application notes and protocols are based on the properties of related naphthalene (B1677914) derivatives and provide a general framework for the potential development and use of such compounds in fluorescence microscopy.

Introduction to Naphthalene Derivatives in Fluorescence Microscopy

Naphthalene-based fluorescent probes are a versatile class of molecules used in cellular imaging. Their rigid, planar structure and extended π-electron system contribute to favorable photophysical properties, including high quantum yields and excellent photostability.[1][2] The naphthalene scaffold can be chemically modified to create probes that are sensitive to specific analytes, such as metal ions and pH, or to target particular cellular compartments.[2][3] While "Naphthol Green B" is a non-fluorescent histological stain, a wide array of other naphthalene derivatives are effective fluorescent probes, often with green emission.[1]

Physicochemical Properties of this compound

While not documented as a fluorescent probe, the known properties of this compound are summarized below. This data may be useful for researchers interested in exploring its potential as a fluorophore or as a precursor for synthesizing novel probes.

| Property | Value | Reference |

| CAS Number | 89-35-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 204.18 g/mol | --INVALID-LINK-- |

| Melting Point | 275-280 °C | --INVALID-LINK-- |

| Appearance | Powder | Sigma-Aldrich |

| Known Biological Roles | NMDA receptor inhibitor, protein tyrosine phosphatase inhibitor | --INVALID-LINK-- |

Experimental Protocols

The following are generalized protocols for the synthesis and application of naphthalene-based fluorescent probes, based on methodologies for similar compounds like 2-hydroxy-1-naphthaldehyde (B42665) derivatives.[4] These should be adapted and optimized for specific experimental systems.

3.1. General Synthesis of a Naphthalene-Based Schiff Base Probe

This protocol outlines a general method for synthesizing a Schiff base fluorescent probe, a common strategy for developing sensors from naphthalene aldehydes.[4]

Materials:

-

2-hydroxy-1-naphthaldehyde (or a similar naphthalene derivative)

-

An appropriate amine-containing molecule (for sensing functionality)

-

Ethanol (B145695) or Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolution: Dissolve 1 equivalent of the naphthaldehyde derivative in ethanol or methanol.[4]

-

Addition of Amine: Add 1 equivalent of the desired amine to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.[4]

-

Reaction: Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.[4]

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under a vacuum.

3.2. Protocol for Live Cell Imaging with a Naphthalene-Based Probe

This protocol provides a general guideline for staining live cells. Probe concentration and incubation times should be optimized for each specific probe and cell line to minimize cytotoxicity.[2]

Materials:

-

Naphthalene-based fluorescent probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Live cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish)

-

Fluorescence microscope with suitable filter sets

Procedure:

-

Prepare Stock Solution: Dissolve the naphthalene-based probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store this solution at -20°C, protected from light.[1]

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging vessel.[1]

-

Prepare Staining Solution: On the day of the experiment, dilute the probe stock solution in a serum-free cell culture medium to the final working concentration. This concentration typically ranges from 1 to 10 µM but must be determined empirically.[1]

-

Cell Staining: Remove the existing culture medium from the cells and wash with phosphate-buffered saline (PBS). Incubate the cells with the staining solution for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.[4]

-

Washing: Remove the staining solution and wash the cells two to three times with PBS or a suitable buffer to remove any excess probe.

-

Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

References

Application Notes and Protocols: In Vitro Growth Inhibition Assay with 3,5-Dihydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has been investigated for its biological activities.[1] This document provides detailed application notes and protocols for conducting in vitro growth inhibition assays using DHNA, with a focus on the available data from studies on the parasite Babesia microti and the Vero cell line. These protocols can be adapted for screening DHNA against various cell types, including cancer cell lines, to evaluate its potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data from a study investigating the inhibitory and cytotoxic effects of this compound.

Table 1: In Vitro Growth Inhibition of Babesia microti [2][3]

| Compound | Target Organism | Assay Duration | IC₅₀ (µM) |

| This compound | Babesia microti | 72 hours | 85.65 ± 7.23 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity Against Vero Cell Line [2][3]

| Compound | Cell Line | Assay Duration | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Vero | 72 hours | >4000 | >46.7 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is lethal to 50% of the cells. Selectivity Index (SI) is calculated as CC₅₀ (Vero cells) / IC₅₀ (B. microti).

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Growth Inhibition

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and the methodology used in the study of DHNA against Babesia microti and Vero cells.[2][3] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

This compound (DHNA)

-

Target cells (e.g., cancer cell lines, Vero cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

For suspension cells, seed at a density of 20,000-50,000 cells/well.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of DHNA in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the DHNA stock solution in a complete culture medium to achieve the desired final concentrations.

-